Functional Selectivity Over GIRK Channels vs. U73122
Unlike the aminosteroid PLC inhibitor U73122, NCDC does not suppress G protein-coupled inwardly rectifying K⁺ (GIRK) currents in neurons. At a concentration of 100 µM, NCDC showed no effect on GIRK current amplitude or responsiveness (maintaining 100% response, n=6), whereas U73122 at the same concentration significantly suppressed this PLC-independent current [1]. This indicates NCDC offers superior functional selectivity in studies where modulation of GIRK channels would confound results.
| Evidence Dimension | GIRK Current Suppression |
|---|---|
| Target Compound Data | 0% suppression (100% of control response) |
| Comparator Or Baseline | U73122: Significant suppression of GIRK current |
| Quantified Difference | U73122 causes off-target suppression; NCDC has no effect. |
| Conditions | Neuronal preparations, tested at 100 µM. |
Why This Matters
This matters for procurement because researchers studying neuronal excitability or GPCR signaling need a PLC inhibitor that does not independently affect potassium channel function, a known off-target effect of a common alternative.
- [1] Sickmann, T., Klose, A., Huth, T., & Alzheimer, C. (2008). Unexpected suppression of neuronal G protein-activated, inwardly rectifying K+ current by common phospholipase C inhibitor. Neuroscience, 152(3), 619-628. View Source
